molecular formula C13H15N3O2S B11114835 N-quinazolin-4-ylmethionine

N-quinazolin-4-ylmethionine

Cat. No.: B11114835
M. Wt: 277.34 g/mol
InChI Key: DCMPKVHODYRIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-quinazolin-4-ylmethionine is a compound that belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities.

Chemical Reactions Analysis

N-quinazolin-4-ylmethionine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce quinazoline alcohols.

Mechanism of Action

The mechanism of action of N-quinazolin-4-ylmethionine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or quorum sensing systems, thereby inhibiting bacterial growth and biofilm formation .

Comparison with Similar Compounds

N-quinazolin-4-ylmethionine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its combination of the quinazoline scaffold with the methionine moiety, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

4-methylsulfanyl-2-(quinazolin-4-ylamino)butanoic acid

InChI

InChI=1S/C13H15N3O2S/c1-19-7-6-11(13(17)18)16-12-9-4-2-3-5-10(9)14-8-15-12/h2-5,8,11H,6-7H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

DCMPKVHODYRIOK-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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